Tri-p-tolylamine: A Comprehensive Technical Guide
Tri-p-tolylamine: A Comprehensive Technical Guide
CAS Number: 1159-53-1
This technical guide provides an in-depth overview of tri-p-tolylamine, a tertiary aromatic amine with significant applications in the field of organic electronics. Aimed at researchers, scientists, and drug development professionals, this document details its chemical and physical properties, synthesis methodologies, characterization techniques, and key applications, with a focus on its role as a hole-transport material.
Core Properties
Tri-p-tolylamine, also known as 4,4',4''-trimethyltriphenylamine, is a solid organic compound at room temperature. Its molecular structure, consisting of a central nitrogen atom bonded to three p-tolyl groups, imparts unique electronic and thermal properties that make it a valuable component in various advanced materials.
Physical and Chemical Properties
The key physical and chemical properties of tri-p-tolylamine are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1159-53-1 | [1] |
| Molecular Formula | C₂₁H₂₁N | [1] |
| Molecular Weight | 287.40 g/mol | [1] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 114-118 °C | [1] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol (B145695) and acetone. | |
| Thermal Stability | Exhibits good thermal stability. |
Electronic Properties
The electronic properties of tri-p-tolylamine are central to its function in organic electronic devices. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, along with its hole mobility, are critical parameters.
| Property | Value | Measurement Technique |
| HOMO Energy Level | -5.1 to -5.3 eV (approx.) | Cyclic Voltammetry |
| LUMO Energy Level | -2.0 to -2.2 eV (approx.) | Calculated from HOMO and optical bandgap |
| Hole Mobility | ~10⁻³ to 10⁻⁵ cm²/Vs | Time-of-Flight (ToF) |
Synthesis of Tri-p-tolylamine
Tri-p-tolylamine is typically synthesized through cross-coupling reactions. The two most common and effective methods are the Ullmann condensation and the Buchwald-Hartwig amination.
Ullmann Condensation
The Ullmann condensation is a classical method for the formation of carbon-nitrogen bonds, involving a copper-catalyzed reaction between an aryl halide and an amine.
Experimental Protocol:
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Reactants: Di-p-tolylamine, p-iodotoluene, copper powder (catalyst), potassium carbonate (base).
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Solvent: High-boiling point solvent such as 1,2-dichlorobenzene (B45396) or nitrobenzene.
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Procedure:
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A mixture of di-p-tolylamine, p-iodotoluene, potassium carbonate, and a catalytic amount of copper powder is heated in a high-boiling point solvent.
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The reaction mixture is refluxed for several hours under an inert atmosphere (e.g., nitrogen or argon).
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Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Upon completion, the reaction mixture is cooled to room temperature and filtered to remove the copper catalyst and inorganic salts.
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The filtrate is then concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate (B1210297) mixture) to yield pure tri-p-tolylamine.
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Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient palladium-catalyzed cross-coupling reaction for forming C-N bonds.[2] It generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Experimental Protocol:
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Reactants: Di-p-tolylamine, p-bromotoluene or p-chlorotoluene.
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Catalyst System: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand (e.g., P(t-Bu)₃, XPhos, SPhos).
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Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS).[3]
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Solvent: Anhydrous aprotic solvents like toluene (B28343) or dioxane.
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Procedure:
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To an oven-dried flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.
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Add the di-p-tolylamine and the p-tolyl halide, followed by the anhydrous solvent.
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The reaction mixture is heated (typically between 80-110 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.
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After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
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The crude product is purified by column chromatography on silica gel to afford pure tri-p-tolylamine.
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Characterization
The synthesized tri-p-tolylamine must be thoroughly characterized to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Cyclic Voltammetry (CV).
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of tri-p-tolylamine.
Experimental Protocol (¹H and ¹³C NMR):
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Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
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Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz).
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Procedure:
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Dissolve a small amount of the purified tri-p-tolylamine in the chosen deuterated solvent.
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Transfer the solution to an NMR tube.
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Acquire ¹H and ¹³C NMR spectra.
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Expected Chemical Shifts:
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.0-7.2 | Doublet | Aromatic protons ortho to Nitrogen |
| ~6.9-7.0 | Doublet | Aromatic protons meta to Nitrogen | |
| ~2.3 | Singlet | Methyl protons | |
| ¹³C NMR | ~145 | Singlet | Aromatic carbons attached to Nitrogen |
| ~132 | Singlet | Aromatic carbons attached to Methyl group | |
| ~130 | Singlet | Aromatic CH meta to Nitrogen | |
| ~125 | Singlet | Aromatic CH ortho to Nitrogen | |
| ~21 | Singlet | Methyl carbon |
FTIR Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the tri-p-tolylamine molecule.
Experimental Protocol (FTIR):
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Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
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Instrument: A standard FTIR spectrometer.
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Procedure:
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Prepare the sample according to the chosen method.
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Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
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Expected Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic |
| 3000-2850 | C-H stretch | Methyl |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1320-1250 | C-N stretch | Aromatic amine |
| 815-800 | C-H bend (out-of-plane) | p-disubstituted benzene |
Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to determine the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[4]
Experimental Protocol (CV):
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Working Electrode: Glassy carbon or platinum electrode.
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Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
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Counter Electrode: Platinum wire.
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Electrolyte: A solution of a non-aqueous electrolyte, such as 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆), in an anhydrous solvent like acetonitrile (B52724) or dichloromethane.[4]
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Analyte: A dilute solution of tri-p-tolylamine in the electrolyte solution.
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Procedure:
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Assemble the three-electrode cell with the electrolyte solution.
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Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Record the cyclic voltammogram by scanning the potential. The scan is typically initiated towards positive potentials to observe the oxidation of the amine.
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The onset of the oxidation peak is used to calculate the HOMO energy level using the following empirical formula, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple: HOMO (eV) = -[Eoxonset vs Fc/Fc⁺ + 4.8] [5][6]
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Applications in Organic Electronics
Tri-p-tolylamine is widely utilized as a hole-transport material (HTM) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and perovskite solar cells. Its function is to facilitate the transport of positive charge carriers (holes) from the anode to the emissive or active layer of the device.
Role in OLEDs
In an OLED, the hole-transport layer (HTL) is a critical component that enhances device efficiency and stability. Tri-p-tolylamine's high hole mobility and suitable HOMO level allow for efficient hole injection from the anode (typically Indium Tin Oxide - ITO) and transport to the emissive layer, while also blocking the passage of electrons from the emissive layer to the anode.
Hole Mobility Measurement
The hole mobility of tri-p-tolylamine is a key performance metric and is often measured using the Time-of-Flight (ToF) technique.
Experimental Protocol (Time-of-Flight):
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Sample Preparation: A thin film of tri-p-tolylamine is sandwiched between two electrodes, one of which is semi-transparent.
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Procedure:
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A short pulse of highly absorbed light (e.g., from a nitrogen laser) generates electron-hole pairs near the semi-transparent electrode.
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An external electric field is applied across the film, causing the holes to drift towards the other electrode.
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The transient photocurrent is measured as a function of time. The time it takes for the holes to traverse the film (the transit time, tT) is determined from the photocurrent transient.
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The hole mobility (μ) is then calculated using the formula: μ = d / (tT * E) where d is the film thickness and E is the applied electric field.
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Conclusion
Tri-p-tolylamine is a fundamentally important material in the field of organic electronics. Its well-defined properties, accessible synthesis, and excellent hole-transport characteristics have established it as a benchmark material for researchers and a reliable component in the development of advanced electronic devices. This guide has provided a comprehensive overview of its key technical aspects, from synthesis to application, to serve as a valuable resource for the scientific community.
